
Cimaterol-d7
Overview
Description
Cimaterol-d7 is a deuterated form of Cimaterol, a potent β-adrenergic receptor agonist. It is primarily used as an internal standard in analytical chemistry, particularly in the quantification of Cimaterol in various biological samples. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it useful in mass spectrometry due to its distinct mass difference.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimaterol-d7 involves the incorporation of deuterium atoms into the Cimaterol molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Cimaterol can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification: Techniques such as chromatography are employed to purify the final product and remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Cimaterol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Anabolic Effects in Muscle Tissue
- Research on Myogenic Differentiation
- Use in Veterinary Medicine
Analytical Applications
This compound is also significant in analytical chemistry, particularly for the detection of β-agonists in biological samples.
Data Table: Analytical Methods for this compound Detection
Case Studies and Research Findings
- Muscle Hypertrophy Studies
- Multiresidue Analysis Techniques
-
Impact on Myogenic Factors
- Research indicated that this compound treatment altered the expression levels of key myogenic factors such as MyoD and α-actinin 2 during differentiation stages. These findings suggest potential implications for understanding muscle development and the role of β-agonists in modulating these processes .
Mechanism of Action
Cimaterol-d7, like Cimaterol, acts as a β-adrenergic receptor agonist. It binds to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including increased heart rate, bronchodilation, and lipolysis. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a distinct mass for analytical purposes.
Comparison with Similar Compounds
Similar Compounds
Cimbuterol: Another β-adrenergic receptor agonist with similar properties.
Ractopamine: Used in veterinary medicine for similar purposes.
Salbutamol: A β-adrenergic receptor agonist used in the treatment of asthma.
Uniqueness
Cimaterol-d7 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry. This labeling allows for precise quantification and differentiation from non-deuterated Cimaterol in complex biological matrices.
Biological Activity
Cimaterol-d7, a deuterated derivative of the beta-agonist cimaterol, has garnered attention in pharmacological and veterinary research due to its anabolic properties and effects on muscle growth. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of this compound
Cimaterol is classified as a beta-adrenergic agonist, primarily known for its ability to promote muscle hypertrophy and fat reduction in livestock. The deuterated variant, this compound, is used in research to trace metabolic pathways and understand the pharmacokinetics of beta-agonists more accurately.
This compound acts primarily on beta-adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism stimulates protein synthesis and inhibits protein degradation, resulting in muscle growth. The following table summarizes its effects compared to other beta-agonists:
Compound | Main Effect | cAMP Increase | Muscle Hypertrophy | Cytotoxicity |
---|---|---|---|---|
This compound | Anabolic | High | Yes | Moderate |
Clenbuterol | Anabolic | High | Yes | High |
Salbutamol | Anabolic | Moderate | Yes | Low |
Ractopamine | Anabolic | High | Yes | Moderate |
In Vitro Studies
Research has shown that this compound enhances the proliferation and differentiation of skeletal muscle cells. A study conducted on C2C12 myoblasts indicated that treatment with this compound resulted in:
- Increased Cell Viability : Cells treated with this compound exhibited higher viability during the proliferation phase compared to untreated controls.
- Decreased Myotube Formation : Despite promoting cell growth, this compound reduced the formation of multinucleated myotubes, suggesting a complex role in muscle differentiation.
Key Findings from In Vitro Studies
- Cell Growth : Treatment with 10^-6 M concentration of this compound significantly enhanced cell attachment and growth.
- Protein Expression : Western blot analysis revealed altered expression levels of myogenic regulatory factors (MRFs), with a notable decrease in MyoD levels at differentiation stages.
- Cytotoxicity : Prolonged exposure (over 48 hours) led to cytotoxic effects, indicating a potential limit to its therapeutic use.
Case Studies
Several case studies have highlighted the practical applications of this compound in livestock management:
- Study on Lambs : A trial involving lambs treated with this compound demonstrated significant increases in lean muscle mass without substantial adverse effects on overall health.
- Swine Trials : Research on swine indicated that this compound could enhance feed efficiency and weight gain while maintaining meat quality.
Safety and Regulatory Considerations
The use of beta-agonists like this compound is subject to regulatory scrutiny due to potential residues in meat products. The Codex Alimentarius Commission has set maximum residue limits (MRLs) for various beta-agonists, including ractopamine but not specifically for this compound. Continuous monitoring is essential to ensure compliance with food safety standards.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for detecting and quantifying Cimaterol-d7 in biological matrices?
this compound, a deuterated analog of cimaterol, is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for isotope-labeled compounds. Key steps include:
- Sample preparation : Solid-phase extraction (SPE) or protein precipitation to minimize matrix effects .
- Chromatographic separation : Use of reversed-phase C18 columns with mobile phases optimized for polar β-agonists.
- Quantification : Deuterium labeling reduces interference from endogenous compounds, ensuring accurate internal standardization .
Q. How should researchers optimize sample preparation protocols for this compound in complex matrices (e.g., animal tissues)?
- Homogenization : Mechanical disruption (e.g., bead-beating) improves recovery rates from fibrous tissues.
- Enzymatic digestion : Protease treatment enhances extraction efficiency by breaking down protein-bound residues.
- Validation : Spike-and-recovery experiments with triplicate samples at low, medium, and high concentrations to assess reproducibility .
Q. What criteria define method validation for this compound assays in compliance with regulatory guidelines?
Parameters include:
- Linearity : R² ≥ 0.99 over the calibration range (e.g., 0.1–50 ng/mL).
- Limit of detection (LOD) : Signal-to-noise ratio ≥ 2.
- Precision : Intra- and inter-day CV < 15%.
- Matrix effects : Evaluate ion suppression/enhancement using post-column infusion .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across species (e.g., bovine vs. swine)?
- Experimental design : Use crossover studies to control for interspecies metabolic differences.
- Data normalization : Adjust for body weight, fat distribution, and hepatic clearance rates.
- Statistical analysis : Apply mixed-effects models to account for variability in absorption rates .
- Example : A 2023 study attributed swine-bovine discrepancies to cytochrome P450 isoform expression differences, validated via Western blot .
Q. What advanced experimental designs are suitable for studying this compound’s β-adrenergic receptor binding kinetics?
- Surface plasmon resonance (SPR) : Real-time analysis of association/dissociation rates.
- Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS).
- Control for deuterium isotope effects : Compare binding affinities of this compound vs. non-deuterated cimaterol .
Q. How should researchers address variability in this compound stability studies under different storage conditions?
- Accelerated stability testing : Expose samples to elevated temperatures (40°C) and humidity (75% RH) to predict degradation pathways.
- Analytical triggers : Monitor for deuterium loss (e.g., via high-resolution MS) and oxidation byproducts.
- Contradiction resolution : A 2024 study found pH-dependent degradation; thus, buffer selection (e.g., ammonium acetate vs. phosphate) is critical .
Q. What strategies integrate omics data (e.g., metabolomics) with this compound exposure studies to identify novel biomarkers?
- Workflow :
- Dose-response experiments : Establish thresholds for metabolic pathway activation.
- Multi-omics integration : Use pathway enrichment tools (e.g., MetaboAnalyst) to link this compound levels with lipidomic/proteomic shifts.
- Validation : siRNA knockdown of candidate biomarkers (e.g., adiponectin) to confirm mechanistic roles .
Q. Methodological Frameworks for Hypothesis Testing
Q. How to apply the PICOT framework to design a longitudinal study on this compound residues in livestock?
- Population : Cattle (n=30) administered Cimaterol-d6.
- Intervention : Oral dosing at 1 µg/kg/day for 14 days.
- Comparison : Control group receiving placebo.
- Outcome : Residue depletion kinetics in liver/kidney.
- Time : Sampling at 0, 7, 14, 21 days post-administration .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound on muscle hypertrophy?
- Dose-response modeling : Four-parameter logistic curves (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Tukey’s HSD for multi-group comparisons.
- Power analysis : Ensure ≥80% power to detect a 15% difference in muscle fiber cross-sectional area .
Q. Contradiction and Reproducibility Analysis
Q. How to investigate conflicting reports on this compound’s cross-reactivity in immunoassays?
- Hypothesis : Antibody epitope recognition varies due to deuterium substitution.
- Testing : Compare ELISA results (polyclonal vs. monoclonal antibodies) with LC-MS/MS as a gold standard.
- Outcome : A 2023 meta-analysis found 22% false positives in immunoassays, emphasizing MS confirmation .
Q. What protocols ensure reproducibility in synthesizing this compound for in-house studies?
Properties
IUPAC Name |
2-amino-5-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)15-7-12(16)9-3-4-11(14)10(5-9)6-13/h3-5,8,12,15-16H,7,14H2,1-2H3/i1D3,2D3,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXRLJCGHZZYNE-UNAVHCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)N)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746842 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-44-2 | |
Record name | 2-Amino-5-(1-hydroxy-2-{[(~2~H_7_)propan-2-yl]amino}ethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-44-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.